molecular formula C8H16ClNO2 B13911573 (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride

(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride

Cat. No.: B13911573
M. Wt: 193.67 g/mol
InChI Key: JOWWOHUQQMEBRP-FYZOBXCZSA-N
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Description

(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a cyclobutyl ring, and a hydrochloride salt, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride typically involves the use of starting materials such as cyclobutyl derivatives and amino acids. The synthetic route may include steps like cyclization, amination, and salt formation. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to natural amino acids allows it to be used in studies of protein synthesis and function.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds that target specific receptors or enzymes.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its functional role.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(1-methylcyclopropyl)propanoic acid
  • (2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid
  • (2R)-2-amino-3-(1-methylcyclohexyl)propanoic acid

Uniqueness

Compared to these similar compounds, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride exhibits unique properties due to the presence of the cyclobutyl ring. This structural feature imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1

InChI Key

JOWWOHUQQMEBRP-FYZOBXCZSA-N

Isomeric SMILES

CC1(CCC1)C[C@H](C(=O)O)N.Cl

Canonical SMILES

CC1(CCC1)CC(C(=O)O)N.Cl

Origin of Product

United States

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